Cas no 2138365-66-7 (rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate)

rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate
- EN300-1073346
- 2138365-66-7
- (+/-)-1,1-dimethylethyl(1s,3r,4r)-3-(aminomethyl)-4-hydroxycyclopentanecarboxylate
- SCHEMBL3887029
- (+/-)-1,1-dimethylethyl (1s,3r,4r)-3-(aminomethyl)-4-hydroxycyclopentanecarboxylate
- VTFJLPVDBYVBKB-DJLDLDEBSA-N
-
- インチ: 1S/C11H21NO3/c1-11(2,3)15-10(14)7-4-8(6-12)9(13)5-7/h7-9,13H,4-6,12H2,1-3H3/t7-,8+,9+/m0/s1
- InChIKey: VTFJLPVDBYVBKB-DJLDLDEBSA-N
- ほほえんだ: O[C@@H]1C[C@@H](C(=O)OC(C)(C)C)C[C@@H]1CN
計算された属性
- せいみつぶんしりょう: 215.15214353g/mol
- どういたいしつりょう: 215.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1073346-5.0g |
rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate |
2138365-66-7 | 5g |
$3065.0 | 2023-06-10 | ||
Enamine | EN300-1073346-2.5g |
rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate |
2138365-66-7 | 95% | 2.5g |
$2071.0 | 2023-10-28 | |
Enamine | EN300-1073346-10g |
rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate |
2138365-66-7 | 95% | 10g |
$4545.0 | 2023-10-28 | |
Enamine | EN300-1073346-1.0g |
rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate |
2138365-66-7 | 1g |
$1057.0 | 2023-06-10 | ||
Enamine | EN300-1073346-1g |
rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate |
2138365-66-7 | 95% | 1g |
$1057.0 | 2023-10-28 | |
Enamine | EN300-1073346-0.5g |
rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate |
2138365-66-7 | 95% | 0.5g |
$1014.0 | 2023-10-28 | |
Enamine | EN300-1073346-0.05g |
rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate |
2138365-66-7 | 95% | 0.05g |
$888.0 | 2023-10-28 | |
Enamine | EN300-1073346-5g |
rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate |
2138365-66-7 | 95% | 5g |
$3065.0 | 2023-10-28 | |
Enamine | EN300-1073346-0.25g |
rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate |
2138365-66-7 | 95% | 0.25g |
$972.0 | 2023-10-28 | |
Enamine | EN300-1073346-0.1g |
rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate |
2138365-66-7 | 95% | 0.1g |
$930.0 | 2023-10-28 |
rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate 関連文献
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylateに関する追加情報
Recent Advances in the Study of rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate (CAS: 2138365-66-7)
The compound rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate (CAS: 2138365-66-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral cyclopentane derivative is a key intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and cardiovascular diseases. Recent studies have focused on its stereoselective synthesis, pharmacological properties, and potential applications in drug development.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the efficient asymmetric synthesis of this compound using a novel enzymatic resolution method. The researchers achieved a high enantiomeric excess (ee > 99%) and demonstrated its utility in the synthesis of GABAB receptor agonists. The study also revealed that the (1R,3S,4S)-isomer exhibits superior binding affinity compared to its enantiomer, underscoring the importance of stereochemistry in its biological activity.
In another breakthrough, a team from MIT reported the use of rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate as a building block for the development of novel protease inhibitors. Their findings, published in ACS Chemical Biology, demonstrated that derivatives of this compound exhibit potent inhibitory activity against SARS-CoV-2 main protease (Mpro), with IC50 values in the nanomolar range. This discovery opens new avenues for the design of antiviral therapeutics.
Pharmacokinetic studies of this compound have also advanced significantly. A recent preclinical investigation showed that it has favorable blood-brain barrier penetration properties, making it a promising candidate for CNS-targeted drug delivery. Moreover, its metabolic stability in human liver microsomes suggests a potentially favorable drug-like profile, though further optimization may be required to improve its oral bioavailability.
The pharmaceutical industry has shown growing interest in this compound, with several patents filed in 2022-2023 covering its novel synthetic routes and therapeutic applications. One particularly noteworthy application is its use in the development of next-generation analgesics with reduced opioid-like side effects. Researchers at Pfizer have incorporated this scaffold into their lead compounds for neuropathic pain management, reporting improved selectivity for specific pain pathways.
Looking forward, the unique structural features of rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate continue to inspire innovative drug design. Its rigid cyclopentane core, functionalized with both amino and hydroxyl groups, provides multiple points for structural modification while maintaining conformational constraints important for target binding. Current research efforts are exploring its potential in addressing unmet medical needs in areas such as neurodegenerative disorders and rare diseases.
2138365-66-7 (rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate) 関連製品
- 1935916-85-0(Ethanethioic acid, S-[3-(methylthio)phenyl] ester)
- 2680752-25-2(benzyl N-(3,5-dichloro-4-sulfamoylphenyl)carbamate)
- 946202-52-4(N-(4-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-2-yl)methyl-1,2-oxazole-3-carboxamide)
- 170590-15-5(L-Leucinamide,N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl-)
- 2680781-25-1(1-Benzyl 2-methyl 2-(prop-2-yn-1-yl)piperidine-1,2-dicarboxylate)
- 102822-05-9(1,2,3,4-Tetrafluoro-5,8-dihydroxyanthracene-9,10-dione)
- 569688-24-0(Cyclohexanone, 2-[4-(dimethylamino)phenyl]-)
- 1804710-16-4(2-Methyl-4-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 1227465-72-6(3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole)
- 5090-25-5(5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride)